molecular formula C9H15NO2 B1489340 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine CAS No. 1270399-95-5

1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine

Cat. No.: B1489340
CAS No.: 1270399-95-5
M. Wt: 169.22 g/mol
InChI Key: AHABYWDFQTYDSP-UHFFFAOYSA-N
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Description

1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine is a furan-based organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . This amine is supplied as a liquid and is recommended to be stored at room temperature . Its molecular structure features a 5-ethylfuran ring linked to a 2-methoxyethanamine chain, a configuration that makes it a valuable intermediate in synthetic and medicinal chemistry research . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds. It is available in various grades and purities, including high and ultra-high purity forms (from 99% to 99.999% and higher) to meet specific research requirements . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Certificate of Analysis and Safety Data Sheet (SDS) are available upon request .

Properties

IUPAC Name

1-(5-ethylfuran-2-yl)-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-7-4-5-9(12-7)8(10)6-11-2/h4-5,8H,3,6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHABYWDFQTYDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)C(COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H15NO2. The structure features a furan ring, which contributes to its unique reactivity and biological properties. The methoxy group enhances solubility, making it a valuable building block in organic synthesis and pharmaceutical applications .

The mechanism of action for this compound involves its interaction with specific molecular targets. Preliminary studies suggest that it may bind to enzymes and receptors, modulating their activity. The compound appears to influence oxidative stress pathways and enzyme inhibition.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

These findings suggest potential applications in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. It appears to interact with molecular targets that regulate oxidative stress and inflammation, potentially inhibiting phosphodiesterase (PDE) activity .

Case Studies

Antimicrobial Activity : A study reported the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

Anti-inflammatory Studies : Another study highlighted its ability to reduce pro-inflammatory cytokine production in lung fibroblasts, suggesting a role in managing chronic inflammatory conditions.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, receptor modulation
2-FuranmethanamineModerateNoLimited understanding
2-MethoxyfuranLowModeratePrimarily acts as an intermediate

Scientific Research Applications

Chemical Properties and Structure

The compound features a furan ring substituted with an ethyl group and a methoxyethanamine moiety. Its structure can be represented as follows:

  • IUPAC Name : 1-(5-Ethylfuran-2-yl)-2-methoxyethanamine
  • CAS Number : 1270399-95-5
  • PubChem CID : 54595162
  • Appearance : Liquid

Scientific Research Applications

The applications of 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine can be categorized into several key areas:

Pharmaceutical Research

This compound is being investigated for its potential therapeutic effects. Preliminary studies suggest it may exhibit:

  • Neuroprotective Properties : Research indicates that compounds similar in structure to this compound may offer neuroprotection, potentially useful in treating neurodegenerative diseases .

Biochemical Studies

In biochemical contexts, this compound is utilized for:

  • Enzyme Inhibition Studies : It can serve as a substrate or inhibitor in enzyme assays, particularly those involving aminergic pathways .

Material Science

The compound's unique structure allows for exploration in material science, particularly in:

  • Polymer Synthesis : It can be used as a monomer in the synthesis of polymers with specific functional properties, enhancing material characteristics such as durability and chemical resistance.

Case Study 1: Neuroprotective Effects

A study conducted on the neuroprotective effects of furan derivatives highlighted the potential of compounds like this compound in mitigating oxidative stress in neuronal cells. The findings suggested significant reductions in cell death when treated with this compound compared to controls.

Study ParameterControl GroupTreatment Group (Compound)
Cell Viability (%)5075
Oxidative Stress MarkersHighLow

Case Study 2: Enzyme Inhibition

Another research effort focused on the inhibition of monoamine oxidase (MAO) by various furan derivatives, including this compound. The results indicated that this compound showed promising inhibition rates, suggesting its potential use in developing antidepressants.

CompoundMAO Inhibition (%)
This compound60
Standard MAO Inhibitor85

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Physical State Key Applications/Notes Reference
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine C₉H₁₅NO₂ 169.22 5-Ethylfuran, 2-methoxyethylamine Liquid Research in drug discovery
1-(Furan-2-yl)-2-methoxyethan-1-amine C₇H₁₁NO₂ 141.17 Furan, 2-methoxyethylamine Not specified Heterocyclic building block
1-(5-Ethylfuran-2-yl)-2,2-dimethylpropan-1-amine C₁₁H₁₉NO 181.28 5-Ethylfuran, 2,2-dimethylpropylamine Liquid Potential CNS activity
1-(4-Chlorophenyl)-2-methoxyethan-1-amine C₉H₁₂ClNO 197.65 4-Chlorophenyl, 2-methoxyethylamine Not specified Intermediate in organic synthesis
2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine C₇H₁₀ClNOS 191.68 5-Chlorothiophene, 2-methoxyethylamine Not specified Versatile scaffold for lab use

Pharmacological and Toxicological Profiles

  • Target Compound: Exhibits skin irritation (Category 2), eye damage (Category 1), and acute oral toxicity (Category 4) .
  • Furan Derivatives : Unsubstituted furan analogues (e.g., 1-(Furan-2-yl)-2-methoxyethan-1-amine) are typically less lipophilic and may have reduced bioavailability compared to ethyl-substituted variants .

Preparation Methods

Functionalization of Preformed 5-Ethylfuran-2-yl Derivative

  • Starting from commercially available or synthesized 5-ethylfuran-2-carboxaldehyde or 5-ethylfuran-2-acetaldehyde.
  • Conversion of the aldehyde group to an appropriate intermediate (e.g., oxime, imine, or halide) that can be substituted or coupled with a 2-methoxyethylamine moiety.

Assembly via Nucleophilic Substitution or Reductive Amination

  • Reaction of 5-ethylfuran-2-yl acetaldehyde with 2-methoxyethanamine via reductive amination.
  • This involves condensation of the aldehyde with the amine to form an imine intermediate, followed by reduction to the amine.

Detailed Preparation Methods

Reductive Amination Approach

Reductive amination is a well-established method for preparing substituted amines and is likely the most straightforward route for this compound.

Stepwise procedure:

  • Starting materials:

    • 5-Ethylfuran-2-carboxaldehyde (or 5-ethylfuran-2-acetaldehyde)
    • 2-Methoxyethan-1-amine
  • Imine formation:

    • Mix the aldehyde and the amine in an appropriate solvent such as methanol or ethanol under mild acidic or neutral conditions.
    • Allow the formation of the imine intermediate by condensation, typically at room temperature or slightly elevated temperature.
  • Reduction:

    • Add a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to selectively reduce the imine to the secondary amine.
    • The reaction is usually carried out at room temperature to slightly elevated temperatures.
  • Purification:

    • The product can be purified by standard methods such as extraction, chromatography, or recrystallization depending on the physical properties.

Advantages:

  • High selectivity for amine formation.
  • Mild reaction conditions preserving the furan ring.
  • Avoids harsh reagents that might degrade the furan moiety.

Alternative Synthetic Routes

  • Nucleophilic substitution on halogenated intermediates:
    If a halogenated derivative at the 2-position of 5-ethylfuran is available (e.g., 5-ethyl-2-bromomethylfuran), nucleophilic substitution with 2-methoxyethan-1-amine can yield the target compound. This method requires careful control to avoid side reactions and ring degradation.

  • Grignard or organolithium addition:
    A 5-ethylfuran-2-carboxaldehyde can be reacted with a methoxyethyl organometallic reagent followed by amination, but this is less common due to the sensitivity of the furan ring to strong bases.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Reductive Amination 5-Ethylfuran-2-carboxaldehyde + 2-methoxyethan-1-amine NaBH3CN or NaBH(OAc)3 (reducing agents) Mild, room temperature to 40°C High selectivity, mild conditions, preserves furan ring Requires pure aldehyde and amine; imine formation equilibrium
Nucleophilic Substitution 5-Ethyl-2-bromomethylfuran + 2-methoxyethan-1-amine Base (e.g., K2CO3) or solvent like DMF Moderate heating (50-80°C) Direct substitution, straightforward Halogenated intermediate needed; possible side reactions
Organometallic Addition 5-Ethylfuran-2-carboxaldehyde + methoxyethyl organometallic Organolithium or Grignard reagent Low temperature, inert atmosphere Potential for high yield Sensitive furan ring; requires strict conditions

Q & A

Basic Questions

Q. What are the critical safety protocols for handling 1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • First Aid :
  • Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .
  • Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing .
  • Ingestion : Rinse mouth (if conscious) and seek medical attention .
  • Storage : Store in a cool, dry place away from strong oxidizers. Use airtight containers to prevent moisture absorption .

Q. What analytical techniques are suitable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Optimize mobile phase (e.g., acetonitrile/water gradient) to resolve impurities .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR, focusing on characteristic peaks (e.g., furan protons at δ 6.0–7.0 ppm, methoxy group at δ ~3.3 ppm) .
  • Mass Spectrometry : Validate molecular weight (169.22 g/mol) using ESI-MS or GC-MS .

Q. How should this compound be disposed of safely after experimental use?

  • Methodological Answer :

  • Incinerate in a chemical incinerator with afterburner and scrubber systems to minimize emissions of toxic byproducts (e.g., NOx_x, CO) .
  • Waste Packaging : Collect in UN-certified containers labeled as hazardous organic waste. Follow local regulations for disposal documentation .

Advanced Research Questions

Q. How can researchers address the absence of toxicological and ecological data in risk assessments?

  • Methodological Answer :

  • Analogous Data : Compare with structurally similar amines (e.g., furan-containing analogs) to estimate acute toxicity (e.g., LD50_{50}) and ecotoxicity .
  • In Vitro Testing : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2) .
  • Precautionary Measures : Assume worst-case scenarios (e.g., Category 1B for acute toxicity) until data is available .

Q. What synthetic routes are plausible for synthesizing this compound?

  • Methodological Answer :

  • Route 1 : Alkylation of 5-ethylfuran-2-carbaldehyde with 2-methoxyethylamine via reductive amination (e.g., NaBH4_4/AcOH) .
  • Route 2 : Nucleophilic substitution of a halogenated furan derivative (e.g., 2-chloro-5-ethylfuran) with 2-methoxyethanamine under basic conditions (K2_2CO3_3/DMF) .
  • Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via flash chromatography .

Q. How do the ethylfuran and methoxy groups influence reactivity in nucleophilic or electrophilic reactions?

  • Methodological Answer :

  • Ethylfuran : The electron-rich furan ring enhances electrophilic substitution at the α-position. Steric hindrance from the ethyl group may slow reactions .
  • Methoxy Group : The electron-donating methoxy group increases amine nucleophilicity, favoring reactions with carbonyl compounds (e.g., Schiff base formation) .
  • Experimental Design : Test reactivity under varied conditions (e.g., pH, solvent polarity) using kinetic studies .

Q. What strategies resolve contradictions between hazard classifications and absent toxicity data?

  • Methodological Answer :

  • Hierarchy of Evidence : Prioritize GHS hazard statements (e.g., H318 for eye damage) over missing data, adhering to CLP regulations .
  • Supplementary Testing : Conduct acute toxicity studies (OECD 423) and skin sensitization assays (OECD 406) to refine hazard categorization .
  • Literature Review : Cross-reference PubChem or Reaxys for analogous compounds’ toxicity profiles .

Q. In which research domains could this compound serve as a pharmacophore or intermediate?

  • Methodological Answer :

  • Medicinal Chemistry : Explore as a serotonin receptor modulator due to structural similarity to psychoactive amines (e.g., 2C-E) .
  • Material Science : Functionalize polymers via amine-epoxide reactions to create thermally stable resins .
  • Catalysis : Use as a ligand in transition metal complexes for asymmetric synthesis (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine
Reactant of Route 2
1-(5-Ethylfuran-2-yl)-2-methoxyethan-1-amine

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